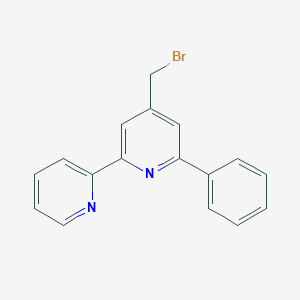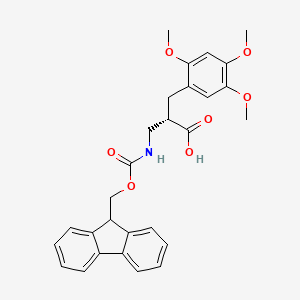
4-(Bromomethyl)-6-phenyl-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-6-phenyl-2,2’-bipyridine is an organic compound that belongs to the bipyridine family. This compound is characterized by the presence of a bromomethyl group at the 4-position and a phenyl group at the 6-position of the bipyridine core. Bipyridines are known for their versatile applications in coordination chemistry, materials science, and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-6-phenyl-2,2’-bipyridine typically involves the bromination of a precursor bipyridine compound. One common method is the bromination of 4-methyl-6-phenyl-2,2’-bipyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction is carried out in a suitable solvent like dichloromethane or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the bromination reaction is conducted in a pipeline reactor under controlled temperature and illumination conditions . This method ensures high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Bromomethyl)-6-phenyl-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products:
- Substituted bipyridines
- Aldehydes or carboxylic acids
- Coupled bipyridine derivatives
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-6-phenyl-2,2’-bipyridine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical agents with therapeutic potential.
Industry: Utilized in the synthesis of advanced materials and catalysts for various industrial processes
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-6-phenyl-2,2’-bipyridine involves its interaction with molecular targets through its bromomethyl and phenyl groups. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new bonds with target molecules. The bipyridine core can coordinate with metal ions, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- 4’-Bromomethyl-2-cyanobiphenyl
- 4-(Bromomethyl)benzoic acid
- 4-(Bromomethyl)coumarin
Uniqueness: 4-(Bromomethyl)-6-phenyl-2,2’-bipyridine is unique due to its specific substitution pattern on the bipyridine core, which imparts distinct chemical reactivity and coordination properties. This makes it a valuable compound for specialized applications in coordination chemistry and materials science.
Eigenschaften
Molekularformel |
C17H13BrN2 |
|---|---|
Molekulargewicht |
325.2 g/mol |
IUPAC-Name |
4-(bromomethyl)-2-phenyl-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C17H13BrN2/c18-12-13-10-16(14-6-2-1-3-7-14)20-17(11-13)15-8-4-5-9-19-15/h1-11H,12H2 |
InChI-Schlüssel |
KVKNACDPHQVRKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=C2)CBr)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(2R,3S,4R)-3,4-di(acetyloxy)-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B12961006.png)
![(2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12961011.png)


![N1-(4-Chlorophenyl)-N2-(1-(2-(2-guanidinoacetamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide 2,2,2-trifluoroacetate](/img/structure/B12961028.png)



![5-(Difluoromethyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B12961041.png)
